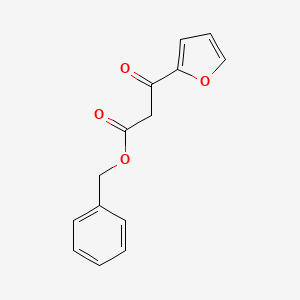

Benzyl 3-(furan-2-yl)-3-oxopropanoate

Description

Benzyl 3-(furan-2-yl)-3-oxopropanoate is a β-keto ester derivative featuring a benzyl ester group and a furan-2-yl substituent. The benzyl ester group likely enhances lipophilicity, making it useful as an intermediate in pharmaceutical or materials chemistry. Computational studies using density-functional theory (DFT) methods, such as those incorporating exact exchange terms, could predict its thermochemical properties and reactivity .

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

benzyl 3-(furan-2-yl)-3-oxopropanoate |

InChI |

InChI=1S/C14H12O4/c15-12(13-7-4-8-17-13)9-14(16)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |

InChI Key |

KNEQGUSKCWRJOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(furan-2-yl)-3-oxopropanoate typically involves the esterification of 3-(furan-2-yl)-3-oxopropanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be employed to facilitate the esterification reaction. The use of automated systems allows for precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(furan-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Benzyl 3-(furan-2-yl)-3-hydroxypropanoate.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(furan-2-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(furan-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and ester functional group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 3-(furan-2-yl)-3-oxopropanoate with key analogs, focusing on structural features, physicochemical properties, and applications:

Key Structural and Functional Differences

Substituent Effects: Furan vs. Benzofuran: The furan-2-yl group in the target compound offers a simpler heterocyclic system compared to benzofuran-2-yl (), which may influence electronic properties and metabolic stability. Fluorophenyl vs.

Ester Group Impact: Benzyl vs.

Synthetic Yields and Methods: Palladium-catalyzed α-arylation () is a viable route for β-keto esters, though yields vary. For example, methyl 3-(diphenylamino)-3-oxopropanoate () was synthesized in 55% yield, while MPI14e () achieved 37%.

Crystallographic Data :

- Benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate () demonstrates structural stability with a low R-factor (0.040), suggesting that furan-containing derivatives can form well-defined crystals for X-ray analysis.

Biological Activity

Benzyl 3-(furan-2-yl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a furan ring, which is known for its diverse biological properties. The compound's structure can be represented as follows:

This structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Antioxidant Activity : The furan moiety can scavenge free radicals, contributing to its antioxidant properties.

- Modulation of Signaling Pathways : It may influence various signaling pathways, thereby affecting cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

| Aspergillus niger | 4 |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The following table summarizes the effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12 |

| MCF7 | 15 |

The compound's ability to induce apoptosis in these cell lines highlights its potential as an anticancer therapeutic.

Case Studies

- Antimicrobial Efficacy : A study conducted by Singh et al. evaluated the antimicrobial activity of various derivatives, including this compound. The findings indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

- Anticancer Research : Another investigation focused on the compound's effect on cancer cell lines. It was found that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.